molecular formula C8H12N2Se B11939893 4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole

4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole

Cat. No.: B11939893
M. Wt: 215.17 g/mol
InChI Key: TUSGQZDPAZUMGA-UHFFFAOYSA-N
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Description

4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole is a heterocyclic compound containing selenium. It has the molecular formula C8H12N2Se and a molecular weight of 215.158 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole typically involves the reaction of cyclooctene with selenium and nitrogen sources under controlled conditions. One common method includes the reaction of cyclooctene with selenium dioxide and hydrazine hydrate in an organic solvent . The reaction is carried out at elevated temperatures to facilitate the formation of the selenadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.

    Reduction: Reduction reactions can convert the selenadiazole ring into more reduced selenium species.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the selenadiazole ring, leading to a wide range of derivatives.

Scientific Research Applications

4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole involves its interaction with molecular targets and pathways in biological systems. Selenium, a key component of the compound, is known to play a crucial role in redox reactions and antioxidant defense mechanisms. The compound can interact with enzymes and proteins, modulating their activity and contributing to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-1,2,3-selenadiazole
  • 3-Methyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2,3]selenadiazol]-3-ium iodide triiodide
  • 5,6-Dimethyl-benzo[1,2,5]selenadiazole

Uniqueness

4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole is unique due to its specific ring structure and the presence of selenium. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to other selenadiazoles, it offers a balance of stability and reactivity, making it suitable for diverse research and industrial uses .

Properties

Molecular Formula

C8H12N2Se

Molecular Weight

215.17 g/mol

IUPAC Name

4,5,6,7,8,9-hexahydrocycloocta[d]selenadiazole

InChI

InChI=1S/C8H12N2Se/c1-2-4-6-8-7(5-3-1)9-10-11-8/h1-6H2

InChI Key

TUSGQZDPAZUMGA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)N=N[Se]2

Origin of Product

United States

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